molecular formula C12H21N3 B13288994 N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13288994
M. Wt: 207.32 g/mol
InChI Key: JRVHTFPYJYWNFT-UHFFFAOYSA-N
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Description

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group and a pyrazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclohexyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
  • N-(4-Propylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
  • N-(4-Isopropylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Uniqueness

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a 4-ethylcyclohexyl substituent and a methyl group at the 1-position contributes to its unique properties. The molecular formula is C13_{13}H18_{18}N4_{4}, with a molecular weight of approximately 234.31 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Notably, pyrazole derivatives are known for their ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phosphodiesterase (PDE). These interactions suggest potential anti-inflammatory properties , making it a candidate for therapeutic exploration in treating inflammatory conditions.

Research indicates that this compound modulates enzyme activities linked to inflammatory responses. Its structural characteristics facilitate selective binding to target proteins, enhancing its therapeutic potential while minimizing side effects. The compound's effectiveness is likely due to its ability to influence pathways associated with inflammation and pain.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Isopropyl-4-methyl-1H-pyrazol-3-amineIsopropyl group at position 4Different alkyl substituent affecting reactivity
3-AminopyrazoleAmino group at position 3Lacks ethyl and cyclohexyl substituents
4-AminopyrazoleAmino group at position 4Similar core but different substituent position
5-AminopyrazoleAmino group at position 5Different biological activity profile

The unique combination of the ethyl and cyclohexyl groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds, making it a valuable entity within the pyrazole family.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound. For instance, one study demonstrated that pyrazole compounds exhibited significant anti-inflammatory effects by inhibiting TNF-alpha and IL-6 production in vitro. Specifically, compounds similar to this compound showed up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

Another investigation highlighted the compound's potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell growth and metabolism. The findings suggest that this compound could be further developed as an antitumor agent due to its ability to selectively target PI3K pathways .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(4-ethylcyclohexyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)13-12-8-9-15(2)14-12/h8-11H,3-7H2,1-2H3,(H,13,14)

InChI Key

JRVHTFPYJYWNFT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC2=NN(C=C2)C

Origin of Product

United States

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